molecular formula C20H15N3OS B10975464 1-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylurea

1-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylurea

Cat. No.: B10975464
M. Wt: 345.4 g/mol
InChI Key: HXEZMSAHMRKSEE-UHFFFAOYSA-N
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Description

N-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a naphthyl group, a thiazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA typically involves the reaction of 1-naphthylamine with 2-chloroethanamine to form N-(1-naphthyl)ethylenediamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions generally include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE
  • N-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]ACETOHYDRAZIDE

Uniqueness

N-[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA is unique due to its specific combination of a naphthyl group, a thiazole ring, and a phenylurea moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

1-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C20H15N3OS/c24-19(21-15-9-2-1-3-10-15)23-20-22-18(13-25-20)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H2,21,22,23,24)

InChI Key

HXEZMSAHMRKSEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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